molecular formula C11H13BBrNO3 B6303840 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 2121514-36-9

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No. B6303840
CAS RN: 2121514-36-9
M. Wt: 297.94 g/mol
InChI Key: OIGGTNHRKDMFMQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular weight of 297.94 . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C11H13BBrNO3/c13-10-6-8 (5-9 (7-10)12 (16)17)11 (15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 297.94 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrrole derivatives, including compounds structurally related to "5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid," have been synthesized due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The structural determination of such compounds aids in understanding their potential applications in medicinal chemistry and drug design (B. D. Patel, U. H. Patel, D. Shah, 2012).

Catalysis and Chemical Reactions

  • Compounds with pyrrole-based ligands have been utilized to synthesize highly active palladium catalysts for Suzuki-type C−C coupling reactions, demonstrating the utility of such compounds in facilitating chemical syntheses and potentially increasing the efficiency of industrial chemical processes (C. Mazet, L. Gade, 2001).

Novel Material Development

  • Phenyl boronic acids, akin to "this compound," have been explored for their ability to bind saccharides and modify the optical properties of materials such as single-walled carbon nanotubes. This property could be leveraged in the development of sensors and other nanotechnology applications (B. Mu, T. McNicholas, et al., 2012).

Synthetic Methodologies

  • The Suzuki coupling reaction is a pivotal method in organic synthesis, enabling the formation of complex organic structures. Boronic acids play a crucial role in this reaction, with compounds similar to "this compound" being key intermediates in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Andrew Sutherland, Timothy Gallagher, 2003).

Quantum Chemical Investigations

  • Theoretical studies and quantum mechanical investigations provide insights into the electronic structure and reactivity of compounds. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of boronic acids in various scientific domains (Gulraiz Ahmad, et al., 2017).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .

Result of Action

The effects would depend on the specific biological targets that the compound interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.

properties

IUPAC Name

[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BBrNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGGTNHRKDMFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190219
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121514-36-9
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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